molecular formula C7H8N2S B1597380 2-(2,4-Dimethylthiazol-5-yl)acetonitrile CAS No. 50382-35-9

2-(2,4-Dimethylthiazol-5-yl)acetonitrile

Cat. No. B1597380
CAS RN: 50382-35-9
M. Wt: 152.22 g/mol
InChI Key: SIYOYGXOPJUZAG-UHFFFAOYSA-N
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Description

“2-(2,4-Dimethylthiazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C7H8N2S . It has an average mass of 152.217 Da and a monoisotopic mass of 152.040817 Da . It is used in the manufacture of substances and as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethylthiazol-5-yl)acetonitrile” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact structure can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .

Safety And Hazards

The safety data sheet for “2-(2,4-Dimethylthiazol-5-yl)acetonitrile” indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is advised to handle the compound with appropriate safety measures .

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-7(3-4-8)10-6(2)9-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYOYGXOPJUZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964646
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylthiazol-5-yl)acetonitrile

CAS RN

50382-35-9
Record name 50382-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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